REACTION_SMILES
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[CH2:56]1[O:57][CH2:58][CH2:59][CH2:60]1.[Cl:30][c:31]1[c:32]([CH:39]([CH3:40])[OH:41])[c:33]([Cl:38])[cH:34][cH:35][c:36]1[F:37].[N:42]([C:43]([O:44][CH:45]([CH3:46])[CH3:47])=[O:48])=[N:49][C:50]([O:51][CH:52]([CH3:53])[CH3:54])=[O:55].[OH:1][c:2]1[c:3]([N+:8](=[O:9])[O-:10])[n:4][cH:5][cH:6][cH:7]1.[c:11]1([P:12]([c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[O:1]([c:2]1[c:3]([N+:8](=[O:9])[O-:10])[n:4][cH:5][cH:6][cH:7]1)[CH:39]([c:32]1[c:31]([Cl:30])[c:36]([F:37])[cH:35][cH:34][c:33]1[Cl:38])[CH3:40]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)c1c(Cl)ccc(F)c1Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(C)OC(=O)N=NC(=O)OC(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=[N+]([O-])c1ncccc1O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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|
Type
|
product
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Smiles
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CC(Oc1cccnc1[N+](=O)[O-])c1c(Cl)ccc(F)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:56]1[O:57][CH2:58][CH2:59][CH2:60]1.[Cl:30][c:31]1[c:32]([CH:39]([CH3:40])[OH:41])[c:33]([Cl:38])[cH:34][cH:35][c:36]1[F:37].[N:42]([C:43]([O:44][CH:45]([CH3:46])[CH3:47])=[O:48])=[N:49][C:50]([O:51][CH:52]([CH3:53])[CH3:54])=[O:55].[OH:1][c:2]1[c:3]([N+:8](=[O:9])[O-:10])[n:4][cH:5][cH:6][cH:7]1.[c:11]1([P:12]([c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[O:1]([c:2]1[c:3]([N+:8](=[O:9])[O-:10])[n:4][cH:5][cH:6][cH:7]1)[CH:39]([c:32]1[c:31]([Cl:30])[c:36]([F:37])[cH:35][cH:34][c:33]1[Cl:38])[CH3:40]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)c1c(Cl)ccc(F)c1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)N=NC(=O)OC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ncccc1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(Oc1cccnc1[N+](=O)[O-])c1c(Cl)ccc(F)c1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |